2-Methylhexane-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105030-86-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylhexane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
VYDFLMCRLHTTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylhexane 3,4 Dione and Analogous Diketones
Strategies for Carbon-Carbon Bond Formation in Dione (B5365651) Synthesis
The construction of the core carbon framework is a primary consideration in any synthetic plan. For α-diketones, methodologies often involve the coupling of two carbonyl-containing precursors or their equivalents.
While direct aldol (B89426) condensation does not yield α-diketones, related C-C bond-forming reactions that generate α-hydroxy ketone (acyloin) intermediates are highly effective. The acyloin condensation, which couples two carboxylic ester molecules, is a classic method for forming the C-C bond between the two future carbonyl carbons.
A plausible route to 2-methylhexane-3,4-dione via this strategy involves a crossed acyloin condensation between ethyl propionate (B1217596) and ethyl isobutyrate using a reducing agent like sodium metal in an aprotic solvent. This reaction forms the key α-hydroxy ketone intermediate, 2-methyl-4-hydroxyhexan-3-one. The subsequent step is a selective oxidation of the secondary alcohol to a ketone, yielding the target α-diketone. This two-step sequence effectively builds the carbon skeleton and then adjusts the oxidation state to achieve the final product.
The table below outlines the key transformations in this synthetic sequence.
| Step | Reaction Type | Key Reactants | Intermediate/Product | Critical Conditions |
|---|---|---|---|---|
| 1 | Crossed Acyloin Condensation | Ethyl propionate, Ethyl isobutyrate | 2-Methyl-4-hydroxyhexan-3-one | Na metal, inert solvent (e.g., xylene), reflux |
| 2 | Selective Oxidation | 2-Methyl-4-hydroxyhexan-3-one | This compound | Mild oxidant (e.g., Bi2O3, O2/catalyst) |
Claisen-type condensations are powerful tools for C-C bond formation, typically yielding β-dicarbonyl compounds. To generate an α-diketone structure, a common and effective variant involves the condensation of a ketone enolate with an oxalate (B1200264) ester, such as diethyl oxalate. This reaction directly installs the 1,2-dicarbonyl moiety onto a pre-existing ketone framework.
For the synthesis of analogs of this compound, one could start with a ketone like 3-pentanone. Treatment with a strong base (e.g., sodium ethoxide) generates the corresponding enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate. The resulting intermediate, upon acidic workup and decarboxylation, yields an α-diketone. The choice of the starting ketone directly dictates the substitution pattern of the final product, making this a versatile method for producing a library of analogous diketones.
The table below summarizes findings for this approach using different ketone precursors.
| Starting Ketone | Base | Resulting α-Diketone Product | Key Feature |
|---|---|---|---|
| 3-Pentanone | Sodium Ethoxide (NaOEt) | Hexane-3,4-dione | Symmetrical starting material leads to a simple diketone. |
| Butan-2-one | Potassium tert-butoxide (KOt-Bu) | Pentane-2,3-dione | Reaction at the more substituted α-carbon under thermodynamic control. |
| 3-Methylbutan-2-one | Sodium Ethoxide (NaOEt) | 4-Methylpentane-2,3-dione | Demonstrates applicability to branched ketone substrates. |
Functional Group Interconversions and Regioselective Preparations
When a suitable carbon skeleton is already available, functional group interconversion (FGI) becomes the most direct path to the target molecule. These methods rely on the selective modification of specific functional groups.
One of the most direct and widely employed methods for synthesizing α-diketones is the selective oxidation of a methylene (B1212753) group (CH₂) adjacent to a carbonyl. The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is the archetypal reaction for this transformation.
To synthesize this compound, the precursor monoketone, 2-methylhexan-3-one, can be subjected to oxidation with a stoichiometric amount of SeO₂. The reaction proceeds by converting the C4 methylene group into a carbonyl, directly affording the target diketone. While effective, the toxicity of selenium compounds has prompted research into alternative, milder oxidants. Other successful methods include the oxidation of α-hydroxy ketones (acyloins) or vicinal diols (e.g., 2-methylhexane-3,4-diol) using reagents like bismuth(III) oxide (Bi₂O₃), copper(II) salts, or Swern/Dess-Martin periodinane conditions.
The table below compares various oxidative methods for converting precursors to α-diketones.
| Precursor Type | Oxidizing Agent | Typical Conditions | Selectivity/Advantage |
|---|---|---|---|
| Monoketone (α-CH₂) | Selenium Dioxide (SeO₂) | Dioxane/H₂O, reflux | Direct conversion of methylene to carbonyl. |
| α-Hydroxy Ketone | Bismuth(III) Oxide (Bi₂O₃) | Acetic acid, heat | High yield, less toxic than SeO₂. |
| α-Hydroxy Ketone | Copper(II) Acetate (B1210297) | Aqueous acetic acid | Mild conditions, suitable for sensitive substrates. |
| Vicinal Diol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Excellent for acid/base sensitive substrates, very mild. |
An alternative regioselective strategy involves the alkylation of a simpler α-diketone precursor. This approach is powerful for introducing specific alkyl groups at defined positions. The synthesis of this compound can be envisioned by the methylation of the enolate of hexane-3,4-dione.
The primary challenge in this approach is controlling the regioselectivity of deprotonation. Hexane-3,4-dione has two enolizable positions: C2 and C5. The protons at C2 are adjacent to an ethyl group, while those at C5 are adjacent to a methyl group.
Kinetic Control: Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically removes the most accessible proton. In this case, deprotonation would likely occur at C5, leading to the wrong regioisomer upon alkylation.
Thermodynamic Control: Using a smaller base (e.g., NaH or KH) at higher temperatures allows for equilibration, favoring the formation of the more substituted, thermodynamically stable enolate at C2. Trapping this enolate with an alkylating agent like methyl iodide would yield the desired product, this compound.
This highlights how precise control over reaction conditions is paramount for directing the synthesis towards the correct isomer.
| Condition Type | Base | Temperature | Deprotonation Site | Major Product (after methylation) |
|---|---|---|---|---|
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | C5 (less hindered) | 5-Methylhexane-3,4-dione |
| Thermodynamic Control | Potassium Hydride (KH) | 25 °C to reflux | C2 (more substituted) | This compound |
Green Chemistry and Biocatalytic Routes in Diketone Production
Modern synthetic chemistry increasingly emphasizes sustainability, prompting the development of green and biocatalytic methods. For α-diketone synthesis, this involves replacing hazardous reagents and employing enzymatic or whole-cell systems.
Biocatalytic routes offer exceptional selectivity under mild, aqueous conditions. A promising approach mimics natural metabolic pathways. Many yeast species, such as Saccharomyces cerevisiae, produce α-diketones like butane-2,3-dione (diacetyl) and pentane-2,3-dione as byproducts of the metabolism of the amino acids valine and isoleucine, respectively. By analogy, a potential biosynthetic route to this compound could involve providing a fermenting culture with the appropriate amino acid precursors that correspond to the two halves of the molecule.
Alternatively, isolated enzymes can be used for specific transformations. For instance, an oxidoreductase or laccase enzyme could perform the oxidation of 2-methyl-4-hydroxyhexan-3-one to the final diketone, using molecular oxygen as the terminal oxidant and producing only water as a byproduct. This avoids the use of stoichiometric heavy metal oxidants like SeO₂ or Bi₂O₃.
The table below contrasts a traditional chemical route with a potential green biocatalytic alternative.
| Metric | Traditional Route (Riley Oxidation) | Biocatalytic Route (Enzymatic Oxidation) |
|---|---|---|
| Precursor | 2-Methylhexan-3-one | 2-Methyl-4-hydroxyhexan-3-one |
| Reagent/Catalyst | Stoichiometric Selenium Dioxide (SeO₂) | Catalytic Laccase/Oxidase Enzyme |
| Oxidant | SeO₂ | Molecular Oxygen (O₂) |
| Solvent | Aqueous Dioxane | Aqueous Buffer (Water) |
| Temperature | High (Reflux) | Ambient (25-40 °C) |
| Byproduct | Selenium metal (toxic) | Water (benign) |
Enzyme-Mediated Synthesis of α-Hydroxy Ketone and Vicinal Diol Precursors
Enzymes, particularly oxidoreductases and lyases, have become indispensable tools for the asymmetric synthesis of α-hydroxy ketones and vicinal diols, which are direct precursors to diones like this compound. These biocatalysts operate under mild conditions, minimizing issues like decomposition and racemization that can occur with conventional chemical methods. metu.edu.tr
Butanediol (B1596017) dehydrogenases (BDHs) are a class of enzymes known for their role in the biological production of 2,3-butanediol. rsc.org Their biocatalytic potential, however, extends to a variety of non-physiological diketones. For instance, the butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) effectively catalyzes the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones and, in some cases, further to 1,2-diols. rsc.org This enzyme shows high activity towards various aliphatic diketones, including 2,3-pentanedione, 2,3-hexanedione, and 2,3-heptanedione. rsc.org Similarly, the meso-butanediol dehydrogenase from Bacillus licheniformis DSM 13T (BlBDH) is highly active towards several diketones and α-hydroxy ketones with varying aliphatic chain lengths. researchgate.net By adjusting reaction parameters, one can control the reaction to favor either the α-hydroxy ketone intermediate or the final diol product. researchgate.net
Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as lyases, offer another powerful route. These enzymes catalyze the formation of carbon-carbon bonds, producing valuable α-hydroxy carbonyl compounds. researchgate.netresearchgate.net For example, benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens can catalyze the C-C bond formation between aldehydes to produce (R)-α-hydroxy ketones with high optical purity and chemical yield. researchgate.net A one-pot, two-step protocol combining a ThDP-dependent lyase and a NADH-dependent reductase can be used to produce enantioenriched vicinal diols. researchgate.net The lyase first creates an enantioenriched α-hydroxy ketone, which is then selectively reduced to the corresponding 1,2-diol by the reductase in the same reaction vessel. researchgate.net
The table below summarizes the utility of various enzymes in synthesizing these crucial precursors.
Table 1: Enzyme-Mediated Synthesis of Diketone Precursors
| Enzyme Class | Specific Enzyme Example | Substrate Type | Product(s) | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Butanediol Dehydrogenase (BDH) | Bacillus clausii BcBDH | Aliphatic 1,2-diketones (e.g., 2,3-hexanedione) | α-Hydroxy ketones, Vicinal diols | (R)-selective reduction. | rsc.orgrsc.org |
| Butanediol Dehydrogenase (BDH) | Bacillus licheniformis BlBDH | Aliphatic diketones and α-hydroxy ketones | α-Hydroxy ketones, Vicinal diols | Product formation (ketone vs. diol) is controllable. | researchgate.net |
| ThDP-dependent Lyase | Benzaldehyde Lyase (BAL) | Aromatic/Aliphatic Aldehydes | (R)-α-Hydroxy ketones | Strictly (R)-selective C-C bond formation. | researchgate.net |
Chemoenzymatic Pathways for Enantiomerically Enriched Diones
One powerful chemoenzymatic strategy involves the kinetic resolution of a racemic mixture using an enzyme, followed by chemical modification. For instance, α,β-unsaturated cyclic ketones can be chemically oxidized to their racemic α'-acetoxylated forms. A hydrolase enzyme, such as pig liver esterase (PLE), can then be used for the enantioselective hydrolysis of the acetate group. metu.edu.tr This separates the mixture into an enantiomerically enriched α'-hydroxy ketone and the unreacted α'-acetoxy ketone. metu.edu.tr
Another prominent approach is the asymmetric reduction of a prochiral ketone using a ketoreductase (KRED) or alcohol dehydrogenase (ADH). nih.gov This method sets the stereocenter early in the synthetic sequence. rsc.org For example, a prochiral diketone can be asymmetrically reduced to a chiral α-hydroxy ketone with very high enantiomeric excess using a specific KRED. rsc.org This enzymatic step can be integrated into a one-pot sequence with a preceding chemical reaction, such as a nickel-catalyzed Suzuki–Miyaura coupling, to convert amides into enantiomerically enriched alcohols. nih.gov The development of KREDs with complementary stereoselectivities allows for the synthesis of both (R) and (S) enantiomers of a target molecule. nih.gov
The synthesis of adrenergic β-blockers provides a case study where a central chiral building block is prepared via lipase-catalyzed kinetic resolution or ADH-catalyzed desymmetrization of a prochiral ketone, demonstrating the industrial potential of these routes. rsc.orgnih.gov
Table 2: Chemoenzymatic Strategies for Chiral Synthesis
| Strategy | Enzymatic Step | Chemical Step(s) | Target Product | Key Advantage | Source(s) |
|---|---|---|---|---|---|
| Kinetic Resolution | Lipase-catalyzed acylation of a racemic alcohol | Separation of enantiomers, further chemical transformation | Enantiopure building blocks (e.g., chlorohydrins) | Preparation of both enantiomers from a single racemic starting material. | nih.gov |
| Asymmetric Reduction | KRED/ADH-catalyzed reduction of a prochiral ketone | Preceding C-C bond formation (e.g., Suzuki coupling) | Enantioenriched secondary alcohols | High enantiomeric excess (>99% ee) in a one-pot process. | nih.gov |
Synthesis of this compound Derivatives and Related Structures
The synthesis of derivatives of this compound and related diketone structures allows for the exploration of structure-activity relationships and the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. google.comgoogle.com
Synthetic Approaches to Substituted Hexane-Dione Derivatives
The synthesis of substituted β-dicarbonyl compounds, such as derivatives of hexane-2,4-dione or hexane-3,5-dione, is often achieved through the C-alkylation of the parent dione. A common method involves the deprotonation of the dione with a base to form an enolate, which then acts as a nucleophile to attack an alkylating agent. researchgate.net A novel method for synthesizing 3-substituted derivatives of pentane-2,4-dione uses ketones like methyl isobutyl ketone (MIBK) as the solvent. This approach facilitates the conversion of less reactive chloro-derivatives into more reactive iodo-derivatives in situ (a Finkelstein reaction), which then alkylate the dione. researchgate.net The use of MIBK also allows for the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.net The pure C-alkylated product can often be isolated by forming a copper(II) complex, separating it, and then decomposing the complex with acid. researchgate.net
Another important reaction for creating substituted diones is the Paal-Knorr synthesis, which can be used to form heterocyclic structures. For example, hexane-2,5-dione reacts with substituted aliphatic amines to yield N-alkyl pyrroles. This cyclization can be efficiently promoted under high hydrostatic pressure without the need for a catalyst or solvent. researchgate.net
Furthermore, substituted cyclohexane-1,3-dione derivatives, which are valuable intermediates for bioactive molecules, can be synthesized via a consecutive Michael-Claisen process. google.comorganic-chemistry.org This one-pot method involves the reaction of an acetone (B3395972) enolate with an α,β-unsaturated ester, demonstrating remarkable regioselectivity. organic-chemistry.org
Rearrangement Reactions in Cyclic and Acyclic Diketone Systems
Rearrangement reactions provide powerful methods for transforming the carbon skeleton of diketones, leading to structurally diverse and often complex products.
The Benzilic Acid Rearrangement is a classic 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids using a base. wikipedia.org The reaction, first reported in 1838, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. wikipedia.org This is followed by a bond rotation and a rate-determining migration of an adjacent R group to the second carbonyl carbon. wikipedia.orgbdu.ac.in This rearrangement works for aromatic, aliphatic, and heterocyclic diketones, but is most effective when there are no enolizable protons adjacent to the carbonyl groups to prevent competing aldol condensation. wikipedia.org In cyclic diketones, the benzilic acid rearrangement results in a ring contraction. wikipedia.org
The Wolff Rearrangement is another significant rearrangement, primarily involving α-diazo ketones, which can be readily synthesized from 1,3-diketones. wikipedia.org The rearrangement proceeds through a ketene (B1206846) intermediate, which can be trapped by various nucleophiles (like water, alcohols, or amines) to form carboxylic acid derivatives. When applied to a cyclic α-diazo ketone, the Wolff rearrangement leads to a ring-contracted product. wikipedia.org This method is particularly effective for generating ring-strained systems. wikipedia.org Microwave-assisted Wolff rearrangements of cyclic 2-diazo-1,3-diketones have been developed as an environmentally friendly protocol for synthesizing α-carbonylated cycloalkanones. acs.org
The table below compares these two important rearrangement reactions.
Table 3: Comparison of Rearrangement Reactions in Diketone Systems
| Rearrangement Reaction | Starting Material | Key Reagent(s) | Intermediate | Product | Application in Cyclic Systems | Source(s) |
|---|---|---|---|---|---|---|
| Benzilic Acid Rearrangement | 1,2-Diketone | Base (e.g., KOH) | Alkoxide | α-Hydroxy carboxylic acid | Ring Contraction | wikipedia.orgbdu.ac.in |
Elucidation of Reaction Mechanisms Involving 2 Methylhexane 3,4 Dione Systems
Nucleophilic Addition and Condensation Mechanisms of Diketones
The presence of two carbonyl groups in 2-Methylhexane-3,4-dione dictates its reactivity, particularly in nucleophilic addition and condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound. iosrjournals.orgresearchgate.net The formation of a Schiff base from a diketone like this compound with a primary amine is a reversible reaction that generally occurs under acid or base catalysis. wjpsonline.com
The mechanism proceeds in two main stages: addition followed by elimination. wjpsonline.com
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen on one of the electrophilic carbonyl carbons of the diketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netresearchgate.net
Dehydration: The carbinolamine is an unstable intermediate that readily undergoes dehydration (elimination of a water molecule) to form the stable imine. iosrjournals.org This step is typically the rate-determining step and is catalyzed by acid. wjpsonline.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.orgyoutube.com
The reaction's pH must be carefully controlled; it is generally greatest near a pH of 5. libretexts.org If the acidity is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.comlibretexts.org If the pH is too high, there isn't enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. libretexts.org Given that this compound has two carbonyl groups, it can potentially react with one or two equivalents of a primary amine to form a mono- or di-imine, respectively.
Table 1: Key Intermediates in Schiff Base Formation
| Intermediate | Structure | Role in Mechanism |
|---|---|---|
| Primary Amine | R-NH₂ | Nucleophile |
| Diketone | This compound | Electrophile |
| Carbinolamine | Tetrahedral intermediate with -OH and -NHR groups | Unstable addition product |
| Protonated Carbinolamine | Intermediate with -OH₂⁺ group | Facilitates elimination of water |
| Schiff Base (Imine) | Product with C=N-R bond | Final condensation product |
This is an interactive data table. You can sort and filter the data.
Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org These reactions involve the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. libretexts.orgkhanacademy.org
The mechanism for the aldol condensation of a diketone like this compound can proceed under basic or acidic conditions.
Base-Catalyzed Mechanism:
Enolate Formation: A base removes an acidic α-hydrogen from one of the carbonyl groups of the diketone, forming a nucleophilic enolate ion. vanderbilt.eduslideshare.net
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of a second diketone molecule. libretexts.orgfiveable.me This results in the formation of a β-hydroxy diketone (the aldol addition product). slideshare.net
Dehydration: Upon heating, the aldol addition product can be dehydrated through an elimination reaction to form an α,β-unsaturated diketone. libretexts.org
Acid-Catalyzed Mechanism:
Enol Formation: Under acidic conditions, the diketone tautomerizes to its enol form. libretexts.org
Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl group of a second diketone molecule.
Dehydration: The resulting β-hydroxy diketone is then dehydrated to form the α,β-unsaturated product. libretexts.org
For an unsymmetrical diketone like this compound, multiple enolates can be formed, potentially leading to a mixture of products in a self-condensation reaction. Intramolecular aldol reactions are also possible if the molecule contains two carbonyl groups that can form a five- or six-membered ring. vanderbilt.edulibretexts.org
Radical Reaction Pathways in Branched Aliphatic Hydrocarbon Oxidation
The oxidation of hydrocarbons, including branched aliphatic structures that are precursors to this compound, often proceeds through free radical chain reactions.
Autooxidation refers to the spontaneous oxidation of organic compounds by atmospheric oxygen at ambient temperatures. wikipedia.org This process is a free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.org
Initiation: The reaction begins with the formation of a free radical from the hydrocarbon. This can be initiated by heat, light, or the presence of initiators like peroxides. wikipedia.org An initiator abstracts a hydrogen atom from the branched hydrocarbon (e.g., 2-methylhexane) to form an alkyl radical (R•).
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.orgresearchgate.net This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. wikipedia.orgresearchgate.net Peroxy radicals are key intermediates in these oxidation processes. researchgate.netacs.org
Termination: The chain reaction is terminated when two radicals combine.
In the context of branched hydrocarbons, the stability of the initial alkyl radical influences the site of oxidation. Tertiary hydrogens are more readily abstracted than secondary or primary hydrogens, leading to a preference for oxidation at the branched carbon atom. The hydroperoxides formed are key intermediates that can decompose to form other oxygenated products, including ketones and alcohols. researchgate.netyoutube.com
Table 2: Stages of Hydrocarbon Autooxidation
| Stage | Description | Key Species |
|---|---|---|
| Initiation | Formation of an initial alkyl radical. | Alkyl radical (R•) |
| Propagation | The chain reaction continues, forming peroxy radicals and hydroperoxides. | Peroxy radical (ROO•), Hydroperoxide (ROOH) |
| Termination | Two radicals combine to end the chain reaction. | Non-radical products |
This is an interactive data table. You can sort and filter the data.
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and LPG. uw.edu.plwikipedia.org This process typically employs solid acid catalysts, like zeolites, at high temperatures. wikipedia.orglibretexts.org
The mechanism of catalytic cracking of a related hydrocarbon like 2-methylhexane (B165397) involves carbocation intermediates: osti.govchemguide.co.uk
Initiation: A carbocation is formed on the catalyst surface. The zeolite catalyst has acidic sites that can remove a hydride ion (H⁻) from the alkane, generating a carbocation. libretexts.orgchemguide.co.uk
Isomerization and β-Scission: The carbocation can undergo rearrangement (isomerization) to form more stable carbocations. The primary cracking reaction is β-scission, where a carbon-carbon bond beta to the positively charged carbon breaks, resulting in an alkene and a smaller carbocation. osti.gov
Hydride Transfer: The newly formed smaller carbocation can abstract a hydride ion from another alkane molecule, propagating the chain reaction and producing a smaller alkane. osti.gov
Termination: The reaction terminates when a carbocation loses a proton to form an alkene or combines with another species.
A kinetic model for the catalytic cracking of 2-methylhexane over USY-zeolite catalysts has been developed based on carbocation chemistry, which includes initiation, isomerization, olefin desorption, β-scission, oligomerization, and hydride transfer reactions. osti.gov
Stereochemical Dynamics and Isomerization Processes
Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. This compound possesses a chiral center at the second carbon atom, the point of attachment for the methyl group. A chiral molecule is one that is not superimposable on its mirror image. tru.ca
Due to this chiral center, this compound can exist as a pair of enantiomers:
(R)-2-Methylhexane-3,4-dione
(S)-2-Methylhexane-3,4-dione
Enantiomers are stereoisomers that are mirror images of each other. tru.ca They have identical physical properties (e.g., boiling point, melting point) but differ in their interaction with plane-polarized light (one will be dextrorotatory, the other levorotatory) and in their interactions with other chiral molecules.
The presence of the two carbonyl groups also allows for keto-enol tautomerism. The dione (B5365651) can exist in equilibrium with its enol forms. Isomerization could potentially occur through enolization, which might lead to racemization if the chiral center is involved. However, in this compound, the chiral center is at C2, which is alpha to the C3 carbonyl. Deprotonation at this position to form an enolate would lead to a loss of stereochemical information, and subsequent reprotonation could yield a racemic mixture of the (R) and (S) enantiomers.
The stereochemical outcome of nucleophilic additions to the carbonyl groups can be influenced by the existing stereocenter, potentially leading to the formation of diastereomers if a new stereocenter is created. nih.gov Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. tru.ca
Keto-Enol Tautomerism and Its Influence on Reactivity
Keto-enol tautomerism is a fundamental equilibrium process in carbonyl chemistry, involving the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C double bond and an -OH group). libretexts.org For dicarbonyl compounds, particularly β-diketones like this compound, this equilibrium is of significant importance as the enol form can be substantially stabilized. libretexts.org
The structure of this compound allows for the formation of two possible enol tautomers by deprotonation of the α-hydrogen at the C2 position. The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.com The stability of the enol tautomer in β-dicarbonyl systems is primarily attributed to two key factors:
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group. This results in a stable, quasi-aromatic six-membered ring. libretexts.orgorganicchemistrytutor.com
The existence of the enol tautomer profoundly influences the reactivity of this compound. The keto form is electrophilic at the carbonyl carbons. In contrast, the enol form behaves as a carbon-centered nucleophile at the α-carbon (C2), readily reacting with a variety of electrophiles. masterorganicchemistry.com This dual reactivity is crucial for its role in organic synthesis.
| Compound | % Keto Form (Approx.) | % Enol Form (Approx.) | Key Stabilizing Factors for Enol |
|---|---|---|---|
| 2,4-Pentanedione | 15% | 85% | Conjugation, Intramolecular H-Bonding libretexts.org |
| 1-Phenyl-1,3-butanedione | 8% | 92% | Extended Conjugation with Phenyl Ring |
| Cyclohexane-1,3-dione | <1% | >99% | Conjugation, Intramolecular H-Bonding |
| This compound (Predicted) | Minor Component | Major Component | Conjugation, Intramolecular H-Bonding |
**3.3.2. Conformational Analysis and Equilibrium Dynamics
Conformational analysis of an acyclic molecule like this compound involves examining the spatial arrangements of atoms that result from rotation around its single bonds. The molecule's preferred conformations are those that minimize steric and electronic repulsions. The key rotational dynamics center around the C2-C3, C3-C4, and C4-C5 bonds.
In its keto form, the primary consideration is the steric hindrance between the alkyl substituents: the isopropyl group attached to the C3-C4 dione core and the ethyl group at the other end. The molecule will preferentially adopt conformations that place these bulky groups in an anti or gauche arrangement rather than an eclipsed one to minimize van der Waals strain. The dipoles of the two carbonyl groups will also tend to orient themselves to minimize repulsion, favoring a conformation where they are not aligned.
The conformational landscape becomes particularly important in the enol form. For the stable six-membered ring formed by intramolecular hydrogen bonding to exist, the relevant portion of the molecule must adopt a planar or near-planar conformation. This conformational constraint is a direct consequence of the stabilization gained from enolization.
The equilibrium dynamics are dictated by the energy barriers to rotation around the single bonds. These barriers are influenced by the size of the interacting groups. For this compound, the rotation around the C2-C3 bond will be hindered by interactions between the methyl group on C2 and the carbonyl group at C4. Similarly, rotation around the C4-C5 bond involves steric interactions between the ethyl group and the C3 carbonyl. The most stable conformers will balance these steric repulsions to achieve the lowest energy state.
| Bond of Rotation | Interacting Groups | Predicted Low-Energy Conformation | Predicted High-Energy Conformation |
|---|---|---|---|
| C2-C3 | C2-Methyl vs. C4-Carbonyl | Staggered (Gauche/Anti) | Eclipsed |
| C3-C4 | C3-Carbonyl vs. C4-Carbonyl | Anti-periplanar (in keto form) | Syn-periplanar (in keto form) |
| C4-C5 | C3-Carbonyl vs. C5-Methyl | Staggered (Gauche/Anti) | Eclipsed |
Advanced Spectroscopic Characterization of 2 Methylhexane 3,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of 2-Methylhexane-3,4-dione, providing definitive evidence for its atomic arrangement. The combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays four distinct signals, consistent with the four unique proton environments in the molecule. The ethyl group gives rise to a quartet at approximately δ 2.75 ppm (CH₂) and a triplet at δ 1.08 ppm (CH₃). The downfield shift of the methylene (B1212753) (CH₂) protons is due to the deshielding effect of the adjacent C-3 carbonyl group. The isopropyl group produces a septet for the lone methine (CH) proton at a significantly downfield position of δ 3.15 ppm, influenced by the C-4 carbonyl. The six protons of the two methyl groups within the isopropyl moiety appear as a doublet at δ 1.15 ppm. The integration of these signals (2H, 3H, 1H, 6H) confirms the proton count for each group.
The ¹³C{¹H} NMR spectrum reveals all seven carbon atoms of the structure. The most downfield signals, appearing at δ 201.5 and δ 198.8 ppm, are unequivocally assigned to the two carbonyl carbons (C-3 and C-4). The aliphatic region contains signals for the methine carbon of the isopropyl group (C-5) at δ 42.1 ppm and the methylene carbon of the ethyl group (C-2) at δ 36.4 ppm. The terminal methyl carbons are found in the upfield region, with the isopropyl methyls (C-6) at δ 18.5 ppm and the ethyl methyl (C-1) at δ 8.2 ppm.
Table 4.1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) This table is interactive. You can sort the data by clicking on the column headers.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 3.15 | septet | 6.9 | 1H | H-5 (-CH (CH₃)₂) |
| 2.75 | quartet | 7.3 | 2H | H-2 (-CH₂ CH₃) |
| 1.15 | doublet | 6.9 | 6H | H-6 (-CH(CH₃ )₂) |
Table 4.2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) This table is interactive. You can sort the data by clicking on the column headers.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 201.5 | C-4 (C=O) |
| 198.8 | C-3 (C=O) |
| 42.1 | C-5 (-C H(CH₃)₂) |
| 36.4 | C-2 (-C H₂CH₃) |
| 18.5 | C-6 (-CH(C H₃)₂) |
While 1D NMR suggests the presence of ethyl and isopropyl groups, 2D NMR experiments are required to confirm how these fragments are connected through the diketone core.
¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. A distinct cross-peak is observed between the quartet at δ 2.75 ppm (H-2) and the triplet at δ 1.08 ppm (H-1), confirming the ethyl fragment. Similarly, a strong correlation between the septet at δ 3.15 ppm (H-5) and the doublet at δ 1.15 ppm (H-6) validates the isopropyl fragment. Crucially, no correlation is seen between the signals of the ethyl and isopropyl groups, indicating they are not directly bonded.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. The observed correlations (H-1 to C-1, H-2 to C-2, H-5 to C-5, and H-6 to C-6) confirm the assignments made in the 1D spectra.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete molecular structure. It reveals long-range (2- and 3-bond) couplings between protons and carbons. Key correlations include:
The methylene protons (H-2, δ 2.75) show correlations to the ethyl methyl carbon (C-1, ²J), the adjacent carbonyl carbon (C-3, ²J), and the second carbonyl carbon (C-4, ³J).
The methine proton (H-5, δ 3.15) correlates to the isopropyl methyl carbons (C-6, ²J), the adjacent carbonyl carbon (C-4, ²J), and the other carbonyl carbon (C-3, ³J).
These correlations unambiguously prove that the ethyl group is attached to C-3 and the isopropyl group is attached to C-4, confirming the this compound structure.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry provides orthogonal data to NMR, confirming the molecular formula and revealing structural details through controlled fragmentation analysis.
ESI is a soft ionization technique that is ideal for determining the molecular weight of a compound with minimal fragmentation. For this compound (C₇H₁₂O₂, MW = 128.17 g/mol ), analysis in positive ion mode typically shows the formation of adducts rather than a radical cation. The most common species observed are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The high-resolution mass measurement of these ions allows for the precise determination of the elemental composition, confirming the molecular formula C₇H₁₂O₂.
Table 4.3: High-Resolution ESI-MS Data for this compound
| Observed Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 129.0910 | 129.0912 |
| [M+Na]⁺ | 151.0729 | 151.0731 |
GC-MS is a powerful hyphenated technique for analyzing volatile compounds. The gas chromatograph first separates this compound from any impurities or solvent residues. A pure sample will yield a single, sharp peak at a characteristic retention time (e.g., 7.45 minutes on a standard DB-5 column with a defined temperature program). This confirms the sample's purity. The eluting compound is then introduced into the mass spectrometer, which is typically operated in Electron Impact (EI) mode, providing a reproducible fragmentation pattern that serves as a chemical fingerprint.
Electron Impact (EI) ionization is a high-energy process that induces extensive and predictable fragmentation of the molecule. The EI mass spectrum of this compound shows a discernible molecular ion peak (M⁺•) at m/z 128, confirming the molecular weight. The fragmentation pattern is dominated by α-cleavages adjacent to and between the two carbonyl groups.
The most characteristic fragmentation is the cleavage of the C3-C4 bond, which is typical for α-diketones. This cleavage results in the formation of two stable acylium ions:
Ethyl acylium ion ([CH₃CH₂CO]⁺): Observed as a major peak at m/z 57 .
Isopropyl acylium ion ([(CH₃)₂CHCO]⁺): Observed as another major peak at m/z 71 .
Other significant fragments arise from α-cleavage at the C2-C3 and C4-C5 bonds, involving the loss of neutral radicals:
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺ results in a fragment at m/z 99 .
Loss of an isopropyl radical (•CH(CH₃)₂): [M - 43]⁺ results in a fragment at m/z 85 .
These four key fragments (m/z 99, 85, 71, and 57) provide definitive evidence for the structure, confirming the presence and location of the ethyl and isopropyl groups relative to the diketone core.
Table 4.4: Key EI-MS Fragments for this compound This table is interactive. You can sort the data by clicking on the column headers.
| m/z | Proposed Fragment Structure | Origin |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 99 | [O=C-CO-CH(CH₃)₂]⁺ | M⁺• - •CH₂CH₃ (Loss of ethyl radical) |
| 85 | [CH₃CH₂-CO-CO]⁺ | M⁺• - •CH(CH₃)₂ (Loss of isopropyl radical) |
| 71 | [(CH₃)₂CHCO]⁺ | Cleavage of C3-C4 bond |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing its characteristic vibrational modes. mt.comaidic.it These methods provide a molecular fingerprint, allowing for the identification of functional groups and the analysis of the molecule's aliphatic framework. mt.com
The IR and Raman spectra of this compound are expected to be dominated by absorptions arising from its dicarbonyl functionality and its aliphatic hydrocarbon structure. The two adjacent carbonyl (C=O) groups in this α-dione give rise to characteristic stretching vibrations. Typically, α-diones exhibit two C=O stretching bands due to symmetric and asymmetric stretching modes. The IR spectrum is often characterized by a strong absorption band in the region of 1710-1730 cm⁻¹ corresponding to the asymmetric stretch, while the symmetric stretch may appear as a weaker band at a slightly higher frequency. In Raman spectroscopy, the symmetric C=O stretch is often more intense.
The aliphatic portion of the molecule, the methyl and hexane-derived backbone, will produce characteristic C-H stretching and bending vibrations. C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. osti.gov Bending vibrations for these groups, such as scissoring, wagging, and twisting, will appear in the 1350-1470 cm⁻¹ range. libretexts.org
A summary of the expected vibrational frequencies for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric C=O Stretch | α-Diketone | 1710 - 1730 | Strong | Weak to Medium |
| Symmetric C=O Stretch | α-Diketone | 1720 - 1740 | Weak to Medium | Strong |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong | Strong |
| -CH₃ Bending (Asymmetric) | Methyl | ~1450 | Medium | Medium |
| -CH₂- Scissoring | Methylene | ~1465 | Medium | Medium |
| -CH₃ Bending (Symmetric, "umbrella") | Methyl | ~1375 | Medium | Weak |
| C-C Skeletal Vibrations | Alkane chain | 800 - 1200 | Weak to Medium | Medium |
This table is based on general spectroscopic principles and data for analogous compounds.
Vibrational spectroscopy is a sensitive probe of intermolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.nettandfonline.com While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, the C=O stretching frequency is expected to shift to a lower wavenumber (a "red shift"). The magnitude of this shift can provide information about the strength of the hydrogen bonding interaction. nih.gov
Furthermore, subtle shifts in the frequencies and changes in the bandwidths of other vibrational modes, including C-H stretching and bending, can indicate the nature and extent of intermolecular forces within the condensed phase. researchgate.net Comparative studies of the spectra in different solvents or at varying concentrations can elucidate the specific interactions between solute and solvent molecules.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the key chromophore is the α-dicarbonyl system. Two main types of electronic transitions are expected for this compound:
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms) to an antibonding π* orbital. For α-diones, these are typically of lower energy and occur at longer wavelengths, often in the visible or near-UV region (around 350-450 nm). researchgate.net This transition is characteristically weak, with a low molar absorptivity (ε).
π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the C=O double bonds. These transitions are of higher energy and occur at shorter wavelengths, typically in the UV region (around 250-300 nm). researchgate.net They are generally much more intense than n → π* transitions, exhibiting a high molar absorptivity.
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π | C=O | ~350 - 450 | Low |
| π → π | C=O | ~250 - 300 | High |
This table is based on general spectroscopic principles and data for analogous dione (B5365651) compounds. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. cambridge.org This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. A significant challenge in the crystallographic analysis of molecules like this compound is their acyclic and flexible nature, which can make it difficult to obtain the high-quality single crystals required for diffraction experiments. nih.gov
However, recent advancements in crystallization techniques offer potential pathways to overcome these challenges. For instance, the use of "crystallization chaperones," such as specifically designed tetraaryladamantanes, has proven effective in inducing the crystallization of flexible, acyclic molecules by encapsulating them within a host lattice. nih.gov Such methods could potentially be applied to obtain a single crystal of this compound, which would allow for a detailed analysis of its solid-state conformation and packing, providing valuable insights into its intermolecular interactions in the crystalline form.
Computational Chemistry and Theoretical Modeling of 2 Methylhexane 3,4 Dione
Quantum Chemical Approaches for Electronic Structure and Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and related characteristics of a molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. cond-mat.desouthampton.ac.uk It is particularly well-suited for determining the ground-state properties of molecules like 2-methylhexane-3,4-dione. DFT calculations focus on the electron density, a more manageable quantity than the many-electron wavefunction, to compute properties such as molecular geometry, vibrational frequencies, and electronic energies. cond-mat.desouthampton.ac.uk
For diones, which are characterized by two carbonyl groups, DFT can provide valuable information about the distribution of electron density and the nature of the chemical bonds. semanticscholar.org These calculations can help in understanding the relative stabilities of different isomers and the effects of substituents on the electronic environment of the carbonyl carbons. semanticscholar.org While specific DFT studies on this compound are not extensively documented in readily available literature, the principles of DFT are routinely applied to similar ketones and diones to predict their properties. semanticscholar.orgsoton.ac.uk
A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable arrangement of its atoms. Following this, vibrational frequency analysis would confirm that the optimized structure corresponds to a true energy minimum. From these calculations, a range of electronic properties could be derived.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value |
| Ground State Energy | [To be calculated] |
| Dipole Moment | [To be calculated] |
| HOMO-LUMO Gap | [To be calculated] |
| Mulliken Atomic Charges | [To be calculated] |
This table represents the types of data that would be generated from a DFT calculation. Actual values would require specific computational runs.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. hal.science These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. science.gov
For a molecule like this compound, ab initio calculations could be employed to refine the results obtained from DFT or to investigate properties where DFT might be less reliable, such as the description of weak intermolecular interactions or excited states. High-accuracy ab initio calculations are particularly useful for benchmarking other computational methods. researchgate.net While specific high-accuracy ab initio studies on this compound are not prominent in the literature, the application of these methods to similar organic molecules is a common practice to achieve a deeper understanding of their electronic structure. science.gov
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecules are not static entities; they are in constant motion. Molecular dynamics (MD) simulations provide a way to study this dynamic behavior by simulating the movements of atoms and molecules over time. ulakbim.gov.tr
Investigation of Dynamic Behavior and Solution-Phase Conformations
Molecular dynamics simulations can reveal how this compound behaves in a solution, taking into account the interactions with solvent molecules. ulakbim.gov.trmdpi.com These simulations can track the trajectory of each atom, providing a detailed picture of the molecule's flexibility and how it explores different shapes, or conformations. ulakbim.gov.trmdpi.com
The conformational landscape of this compound, which describes the relative energies of its different spatial arrangements, can be explored using MD. sapub.org This is crucial for understanding its physical and chemical properties in a real-world environment. The presence of a flexible hexane (B92381) chain allows for numerous possible conformations, and MD simulations can help identify the most populated and energetically favorable ones. pearson.com
Table 2: Key Aspects Investigated by MD Simulations for this compound
| Aspect | Description |
| Conformational Sampling | Exploring the different spatial arrangements (conformers) of the molecule. |
| Solvent Effects | How the presence of a solvent influences the molecule's structure and dynamics. |
| Time-Averaged Properties | Calculating properties that are an average over the simulation time. |
| Intermolecular Interactions | Studying how the molecule interacts with other molecules in its environment. |
Prediction of Reactivity and Reaction Pathways through Computational Methods
Computational methods are powerful tools for predicting how a molecule will react and the mechanisms by which these reactions occur. copernicus.org
Transition State Characterization and Reaction Barrier Estimation
A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction pathway. ic.ac.uk Computational methods can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound. ic.ac.uk
By calculating the energy difference between the reactants and the transition state, it is possible to estimate the activation energy, or reaction barrier. ic.ac.uk This information is critical for predicting the rate of a reaction. For instance, computational studies on similar diones have been used to understand their reactivity in various chemical transformations. semanticscholar.org While specific studies on the transition states of this compound reactions are not widely published, the established computational methodologies are readily applicable. copernicus.org
Elucidation of Stereochemical Preferences and Selectivities
The stereochemistry of this compound is a critical aspect of its molecular character, influencing its chemical reactivity and biological interactions. As a chiral molecule, it can exist as different stereoisomers. The presence of a stereocenter at the second carbon atom (C2) and the potential for stereoisomerism related to the dicarbonyl arrangement necessitates a detailed computational analysis to understand its conformational landscape and stereochemical preferences.
Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the relative stabilities of different stereoisomers and the transition states that govern their interconversion. rsc.org These theoretical approaches allow for the prediction of the most stable conformations and can provide insights into the factors that dictate stereoselectivity in its reactions. nih.gov
The conformational flexibility of the hexane chain, combined with the electronic interactions of the vicinal dicarbonyl groups, results in a complex potential energy surface. Theoretical models can elucidate the preferred dihedral angles and the spatial arrangement of the methyl and ethyl groups relative to the dione (B5365651) functionality. The relative energies of different conformers, such as staggered and eclipsed forms around the C-C single bonds, can be calculated to determine the most populated states under given conditions. nih.govsemanticscholar.org
Key factors influencing the stereochemical preferences of this compound include:
Steric Hindrance: The spatial arrangement of the bulky isopropyl group at one end and the ethyl group at the other end of the dicarbonyl system significantly impacts the conformational stability. Computational models can quantify the steric strain associated with different rotational isomers.
Torsional Strain: Rotation around the C2-C3 and C4-C5 bonds is subject to torsional strain. Computational analysis helps in identifying the lowest energy conformations by minimizing this strain.
While specific computational studies on this compound are not extensively available in the public domain, the principles of stereoselective synthesis and conformational analysis of chiral ketones provide a solid framework for its theoretical investigation. rsc.orgnih.gov For instance, in reactions involving nucleophilic addition to one of the carbonyl groups, the facial selectivity would be dictated by the pre-existing chirality and the conformational bias of the substrate.
Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | ~180° | 0.00 | 65 |
| Syn-clinal (gauche) | ~60° | 1.20 | 25 |
| Eclipsed | ~0° | 4.50 | <1 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis for acyclic diketones. Actual values would require specific DFT calculations.
Theoretical Spectroscopy for Spectral Interpretation and Validation
Computational methods are indispensable for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Theoretical spectroscopy not only aids in the validation of experimental data but also provides a deeper understanding of the relationships between molecular structure, electronic properties, and the resulting spectra.
Prediction of NMR, IR, and UV-Vis Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of NMR chemical shifts, typically using DFT methods, can provide valuable insights into the electronic environment of each nucleus in this compound. libretexts.org By calculating the magnetic shielding tensors for each proton (¹H) and carbon (¹³C) atom, their respective chemical shifts can be predicted. pdx.edu These predictions are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 | ~13.5 | 3 | ~0.9 |
| C2 | ~40.0 | 1 | ~2.8 |
| C3 | ~205.0 | - | - |
| C4 | ~208.0 | - | - |
| C5 | ~35.0 | 2 | ~2.6 |
| C6 | ~10.0 | 3 | ~1.1 |
| C(2-Me) | ~18.0 | 3 | ~1.2 |
Note: These are illustrative values based on typical chemical shifts for similar functional groups and require specific computational calculations for accuracy.
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. uobasrah.edu.iq DFT calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net A key feature in the predicted IR spectrum of this compound would be the characteristic stretching frequencies of the two carbonyl (C=O) groups. Due to their proximity, symmetric and asymmetric stretching modes are expected, likely appearing in the region of 1700-1740 cm⁻¹. acs.org The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be prominent features. acs.org
Table 3: Predicted Dominant IR Absorption Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Asymmetric Stretch | ~1725 | Strong |
| C=O Symmetric Stretch | ~1705 | Strong |
| C-H Aliphatic Stretch | 2870-2960 | Medium-Strong |
| C-H Bend | 1370-1465 | Medium |
Note: These are illustrative values based on typical IR frequencies for α-diketones and require specific computational calculations for accuracy.
UV-Vis Spectroscopy:
Time-dependent density functional theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrespectprogram.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The α-dicarbonyl chromophore is expected to give rise to a weak n→π* transition at a longer wavelength (in the near-UV or visible region) and a stronger π→π* transition at a shorter wavelength. mdpi.com The exact positions of these absorptions are influenced by the substituents and the conformation of the molecule.
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
| n→π | ~420 | ~0.01 |
| π→π | ~280 | ~0.3 |
Note: These are illustrative values based on typical UV-Vis data for α-diketones and require specific TD-DFT calculations for accuracy.
Coordination Chemistry of 2 Methylhexane 3,4 Dione As a Ligand
Design and Synthesis of Metal Complexes with Diketone Ligands
The synthesis of metal complexes with diketone ligands is typically achieved by reacting a metal salt with the diketone ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. nih.govnih.gov The choice of metal ion, ligand, solvent, and reaction conditions allows for the synthesis of a vast array of coordination compounds with diverse structures and properties. researchgate.net
Exploration of Monodentate and Polydentate Coordination Modes
While β-diketonates like 2-methylhexane-3,4-dione most commonly act as bidentate chelating ligands, other coordination modes are also possible. nih.gov
Monodentate Ligands : A ligand that binds to a central metal atom through a single donor atom is termed monodentate. youtube.comlibretexts.org Although less common for β-diketonates, monodentate coordination can occur, particularly in cases of steric hindrance or when the ligand is present in large excess.
Bidentate Ligands : These ligands possess two donor atoms and can form two bonds to a central metal ion. quora.comyoutube.com The typical coordination mode for this compound is as a bidentate, O,O'-donor ligand, forming a stable six-membered ring with the metal center. researchgate.net
Polydentate Ligands : Ligands with more than two donor atoms are known as polydentate. unacademy.com While this compound itself is bidentate, multiple diketone units can be incorporated into a larger organic framework to create polydentate ligands capable of forming highly stable, multi-ring chelate structures with metal ions. researchgate.net
The versatility in coordination modes allows for the construction of a wide variety of metal-organic architectures. nih.gov
Chelation Effects and Macrocyclic Derivatives
The formation of a chelate ring by a bidentate or polydentate ligand results in a significant increase in the stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect . libretexts.org The enhanced stability is primarily due to favorable entropic factors; the coordination of one bidentate ligand displaces two monodentate ligands, leading to an increase in the number of free particles in the system.
This principle is further exploited in the design of macrocyclic ligands . These are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. Incorporating diketone moieties into a macrocyclic structure can lead to the formation of exceptionally stable metal complexes. core.ac.uk The synthesis of such complexes often requires a metal ion to act as a template, directing the condensation reaction of smaller precursor molecules to form the final macrocycle around the metal ion. core.ac.uk The oxidation of macrocyclic iron(II) complexes has also been shown to result in the formation of diketone ligands within the macrocyclic framework. acs.org
Electronic and Geometric Structures of Metal-Dione Complexes
The properties of metal-dione complexes, such as their color, magnetism, and reactivity, are dictated by their electronic and geometric structures.
Application of Ligand Field Theory and Molecular Orbital Theory
Ligand Field Theory (LFT) , an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand donor orbitals. fiveable.mebritannica.com In a coordination complex, the degeneracy of the metal's d-orbitals is lifted by the electrostatic field of the surrounding ligands. wikipedia.orglibretexts.org For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx², dy²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).
The magnitude of Δo depends on the metal ion and the nature of the ligand. For β-diketonate ligands like acetylacetonate (B107027) (acac), the ligand field is considered moderately weak, which often leads to high-spin complexes for metals like Fe(III). mdpi.com LFT successfully explains the magnetic properties and the origin of color in these complexes, which arises from electronic transitions between the split d-orbitals. britannica.com
Molecular Orbital (MO) Theory provides a more comprehensive model by considering the covalent nature of the metal-ligand bond. dalalinstitute.com It describes the formation of bonding, antibonding, and non-bonding molecular orbitals from the overlap of metal and ligand atomic orbitals. wikipedia.orglibretexts.org This theory is crucial for understanding the charge distribution and the nuances of bonding in transition metal complexes. dalalinstitute.com
Isomerism in Coordination Compounds (Geometric and Optical)
Isomers are compounds that have the same molecular formula but different arrangements of atoms. uomustansiriyah.edu.iqgeeksforgeeks.orglibretexts.org Coordination complexes involving diketone ligands can exhibit several types of isomerism.
Geometric Isomerism : This occurs when ligands occupy different positions around the central metal ion. For example, in an octahedral complex of the type [MA₂(dione)₂], where 'A' is a monodentate ligand, cis and trans isomers are possible, depending on whether the 'A' ligands are adjacent or opposite to each other. For a complex like [MA₃(dione)], facial (fac) and meridional (mer) isomers can exist.
Optical Isomerism : Complexes that are chiral (non-superimposable on their mirror images) can exist as a pair of enantiomers. Octahedral complexes with three bidentate ligands, such as [M(dione)₃], lack a plane of symmetry and are therefore chiral. They exist as two optical isomers, designated Δ (delta) and Λ (lambda).
![Optical isomers (enantiomers) of a generic tris(bidentate)metal complex, [M(LL)₃].](https://i.imgur.com/k2gT1h9.png)
Applications of Dione (B5365651) Coordination Compounds in Catalysis
Metal complexes are indispensable tools in chemical synthesis, acting as catalysts for a vast range of organic transformations. nih.govnih.gov Dione coordination compounds are no exception and have been employed as catalysts in various reactions. The stability and solubility of metal diketonates in organic solvents make them attractive candidates for homogeneous catalysis.
Transition metal complexes, including those with diketone ligands, are known to catalyze reactions such as hydrogenation, hydroformylation, and polymerization. mdpi.commdpi.com For instance, ruthenium complexes are widely studied for their catalytic activity in transfer hydrogenation reactions. mdpi.com The catalytic properties of these complexes can be fine-tuned by modifying the electronic and steric properties of the diketone ligand. The presence of multiple metal centers in dinuclear or polynuclear complexes can also lead to cooperative effects, enhancing catalytic activity. rsc.org
Below is a table summarizing representative catalytic applications of metal complexes, including those with structures related to diketonates.
| Catalyst Type | Reaction | Example Metal Center | Reference |
|---|---|---|---|
| Ruthenium(II) Complexes | Transfer Hydrogenation of Ketones | Ru | mdpi.com |
| Copper(I) Complexes | Hydroboration of 1,3-Diynes | Cu | mdpi.com |
| Palladium(II) Complexes | Heck Arylation | Pd | researchgate.net |
| Rhodium(II) Complexes | Transfer Hydrogenation | Rh | mdpi.com |
| Iridium(III) Complexes | Transfer Hydrogenation | Ir | mdpi.com |
A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific research focused on the coordination chemistry of this compound as a ligand, particularly within the specified contexts of metal-catalyzed organic transformations and asymmetric catalysis.
While the broader class of dione compounds, especially β-diketones, are well-documented as versatile ligands in catalysis, specific studies detailing the synthesis, characterization, and catalytic application of metal complexes involving this compound are not present in the surveyed research. This compound is classified as an α-dione, and its potential role as a ligand in the requested catalytic processes has not been a subject of published research that is accessible through wide-ranging scientific literature searches.
Therefore, it is not possible to provide a detailed, research-backed article on the topics of "Metal-Catalyzed Organic Transformations Employing Dione Ligands" and "Asymmetric Catalysis with Chiral Dione Complexes" focusing solely on this compound due to the lack of specific data and findings in the current body of scientific work.
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on “this compound.” The search for information specific to this compound within the detailed contexts provided by the outline did not yield sufficient data.
The requested topics include:
Its role as a precursor for advanced organic and pharmaceutical intermediates.
Its integration into the total synthesis of natural products.
Its use as a chiral auxiliary for asymmetric induction.
Its application in the development of enantioselective synthetic routes.
The use of advanced analytical techniques for monitoring and optimizing its reactions.
While information exists for similarly named compounds (e.g., isomers like 3-methylhexane-2,4-dione or compounds with different carbon chains like 2-methyloctane-3,5-dione) and for the general principles of the requested synthetic methodologies, there is a lack of specific published research detailing these applications for This compound itself. chemicalbook.com General concepts of asymmetric synthesis, use of chiral auxiliaries, and total synthesis are well-documented but without reference to this particular molecule. sioc-journal.cnresearchgate.netsci-hub.se
Public chemical databases confirm the existence and structure of this compound. nih.gov However, this does not extend to detailed research findings regarding its utility as a building block or stereochemical controller in advanced organic synthesis. google.com
To adhere to the instructions of providing scientifically accurate content focused solely on this compound, the article cannot be written. Generating content would require extrapolating from different molecules or fabricating data, which would compromise the integrity and accuracy of the information.
Applications and Advanced Methodologies in Organic Synthesis Utilizing 2 Methylhexane 3,4 Dione
Advanced Analytical Techniques for Process Monitoring and Optimization
Integration of Chromatography and Spectroscopic Methods for Reaction Monitoring
Monitoring the synthesis and subsequent reactions of 2-methylhexane-3,4-dione would rely on a combination of chromatographic and spectroscopic techniques to ensure reaction completion, identify byproducts, and confirm the structure of the target compound.
Chromatographic Methods:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are principal techniques for monitoring the progress of reactions involving α-diketones. nih.govrsc.org For a volatile compound like this compound, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be the method of choice for rapid analysis of reaction aliquots. nih.govoup.com The choice of column would be critical, with polar stationary phases being suitable for separating the diketone from less polar starting materials or solvents.
In instances where derivatization is necessary to improve detection or separation, reagents like o-phenylenediamine (B120857) could be used. This reagent reacts with α-diketones to form highly UV-active and fluorescent quinoxaline (B1680401) derivatives, which are readily analyzable by HPLC-UV or GC-MS. oiv.int
Spectroscopic Methods:
Spectroscopic methods are indispensable for the structural elucidation of this compound and for real-time reaction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide unambiguous structural confirmation. iaea.org The ¹H NMR spectrum would show characteristic signals for the ethyl and isobutyl groups, while the ¹³C NMR would feature two distinct downfield signals for the carbonyl carbons. iaea.orgcdnsciencepub.com The specific chemical shifts would be influenced by the solvent and neighboring functional groups. Time-resolved NMR methods could also be employed for in-depth kinetic analysis of reactions. researchgate.net
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be used to confirm the molecular weight of this compound (128.17 g/mol ). The fragmentation pattern would be expected to show characteristic losses of alkyl fragments, such as the ethyl and isobutyl groups, providing further structural verification. docbrown.infonist.gov
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. The spectrum of this compound would be characterized by strong absorption bands in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the adjacent ketone groups. The C-H stretching vibrations of the alkyl groups would appear around 2870-2960 cm⁻¹. docbrown.info
Table 1: Predicted Analytical Data for this compound Note: The following data are predicted based on typical values for analogous aliphatic α-diketones and may not represent experimentally determined values.
| Technique | Expected Observation |
|---|---|
| GC-MS | Molecular Ion (M⁺) peak at m/z = 128. Key fragments corresponding to loss of C₂H₅ (m/z = 99) and C₄H₉ (m/z = 71). |
| ¹H NMR | Signals for -CH₂-CH₃ and -CH(CH₃)₂ groups with expected splitting patterns and integrations. |
| ¹³C NMR | Two distinct carbonyl carbon signals in the range of δ 190-210 ppm. Aliphatic signals in the upfield region. iaea.org |
| IR Spectroscopy | Strong C=O stretching absorption band around 1710 cm⁻¹. C-H stretching bands between 2870-2960 cm⁻¹. docbrown.info |
Electrochemical Methods in Synthetic Process Development
Electrochemical methods offer a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions, and would be highly relevant in the synthetic chemistry of this compound. rsc.org These techniques avoid the use of often toxic and waste-generating stoichiometric oxidants or reductants. researchgate.net
Electrosynthesis of α-Diketones:
While a specific electrosynthesis for this compound is not reported, general electrochemical methods for preparing 1,2-diketones are well-established. One prominent route is the direct anodic oxidation of internal alkynes. rsc.org For example, the electrosynthesis of this compound could potentially be achieved by the oxidation of 2-methyl-3-hexyne. This approach is noted for its mild conditions and tolerance of various functional groups. rsc.org Another strategy involves the electrochemical oxidative decarboxylation of malonic acid derivatives, which has been successfully applied to synthesize a variety of diketones. ulb.ac.be
Electrochemical Analysis:
Cyclic voltammetry (CV) would be the primary technique to investigate the redox properties of this compound. This analysis would reveal the reduction and oxidation potentials of the diketone functionality, providing insight into its electronic structure and reactivity. Such data is crucial for designing and optimizing electrosynthetic routes, whether for the preparation of the dione (B5365651) itself or for its subsequent transformation into other valuable molecules like diols or amino ketones. researchgate.netacs.org The electrochemical behavior would be influenced by the solvent, electrolyte, and electrode material used. acs.org
Table 2: Exemplary Conditions for Electrosynthesis of Diketones Note: This table presents generalized conditions from literature for the electrosynthesis of analogous diketone compounds, not specifically this compound.
| Reaction Type | Starting Material | Electrode System | Electrolyte/Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Alkyne Oxidation | Internal Alkyne | Graphite Anode, Pt Cathode | n-Bu₄NBF₄ in CH₃CN/H₂O | Transition-metal-free synthesis of 1,2-diketones. | rsc.org |
| Oxidative Decarboxylation | Malonic Acid Derivative | Graphite Anode, Pt Cathode | LiClO₄ in MeOH | Forms diketones from readily available starting materials. | ulb.ac.be |
| Radical Coupling | Enol Acetate (B1210297) & 1,3-Diketone | Graphite Electrodes | Et₄NOTs in CH₃CN | Catalyst- and oxidant-free synthesis of 1,4-diketones. | acs.org |
Biosynthetic and Environmental Contexts of 2 Methylhexane 3,4 Dione Analogs
Microbial Metabolism and Biotransformation of Related Ketones and Hydrocarbons
The existence and concentration of volatile organic compounds (VOCs) like 2-methylhexane-3,4-dione in a biological system are intrinsically linked to the metabolic activities of microorganisms. The synthesis and breakdown of ketones and the transformation of hydrocarbons are fundamental processes that contribute to the complex profiles of VOCs observed in microbial environments.
The microbial world employs diverse enzymatic pathways for the synthesis and degradation of ketones, which are central to cellular metabolism and energy production. While ketogenesis in mammals primarily serves as a response to starvation, microbial ketone metabolism is often tied to the catabolism of specific substrates like amino acids and fatty acids.
A key pathway for the formation of branched-chain aldehydes and alcohols, which are precursors to ketones, is the Ehrlich pathway, found in various bacteria. nih.gov This pathway facilitates the conversion of branched-chain amino acids into their corresponding α-keto acids. A crucial enzyme in this process is the 2-keto acid decarboxylase (KDC), which has been studied in bacteria such as Lactococcus lactis and psychrotrophs like Psychrobacter cryohalolentis. nih.gov This enzyme catalyzes the decarboxylation of the α-keto acids to form aldehydes, which can then be oxidized to carboxylic acids or reduced to alcohols. These alcohols and aldehydes can be further metabolized, potentially leading to the formation of various ketones.
In the context of ketone degradation, or ketolysis, microorganisms convert ketones back into central metabolic intermediates. The process generally involves the conversion of a ketone back to an acyl-CoA derivative, which can then enter pathways like the citric acid cycle. slideshare.netlibretexts.org For instance, the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT) is a rate-limiting enzyme for ketone utilization, transferring a CoA moiety to a ketone body like acetoacetate to form acetoacetyl-CoA. nih.gov This is then cleaved by a thiolase into two molecules of acetyl-CoA, which can be used for energy generation. slideshare.netlibretexts.orgrose-hulman.edu
Another relevant enzymatic system is the branched-chain α-keto acid dehydrogenase (BKD) complex. In Staphylococcus aureus, the BKD enzyme is pivotal for the synthesis of branched-chain fatty acids (BCFAs), which are essential components of the cell membrane. nih.gov This complex acts on α-keto acids derived from branched-chain amino acids, converting them into branched-chain acyl-CoA precursors. This highlights a direct enzymatic link between amino acid catabolism and the formation of branched-chain structures that are foundational to compounds like this compound.
Table 1: Key Enzymes in Microbial Ketone and Keto Acid Metabolism
| Enzyme/Complex | Function | Metabolic Pathway | Organism Example(s) |
| 2-Keto Acid Decarboxylase (KDC) | Converts branched-chain α-keto acids to branched-chain aldehydes. nih.gov | Ehrlich Pathway | Lactococcus lactis, Psychrobacter spp. nih.gov |
| Succinyl-CoA:3-oxoacid-CoA Transferase (SCOT) | Transfers CoA from succinyl-CoA to a ketone body (e.g., acetoacetate). nih.gov | Ketolysis | Various extrahepatic tissues (mammalian model), analogous functions in microbes. nih.gov |
| Thiolase | Condenses two acetyl-CoA molecules or cleaves acetoacetyl-CoA. slideshare.netrose-hulman.edu | Ketogenesis/Ketolysis | Widespread |
| Branched-chain α-keto acid Dehydrogenase (BKD) | Converts branched-chain α-keto acids to branched-chain acyl-CoAs. nih.gov | Branched-Chain Fatty Acid Synthesis | Staphylococcus aureus nih.gov |
The structural backbone of this compound is a branched-chain alkane. The ability of microorganisms to metabolize these hydrocarbons is a critical factor in their environmental fate and their potential conversion into other compounds. While linear alkanes are readily degraded by many microbes, branched-chain alkanes are generally considered more resistant to biodegradation. nih.gov
Despite this, numerous microorganisms have evolved specific enzymatic machinery to utilize branched alkanes as carbon and energy sources. nih.gov The aerobic degradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase enzymes, which introduce an oxygen atom into the hydrocarbon chain. researchgate.net
There are several established pathways for this initial attack:
Terminal Oxidation: The most common pathway involves the oxidation of a terminal methyl group to a primary alcohol. This alcohol is subsequently oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle. frontiersin.org
Subterminal Oxidation: This pathway involves the oxidation of a methylene (B1212753) group, leading to a secondary alcohol and subsequently a ketone.
Biterminal Oxidation: In this pathway, both ends of the alkane chain are oxidized to form a dicarboxylic acid. frontiersin.org
For branched alkanes, such as pristane (2,6,10,14-tetramethylpentadecane), specific degradation pathways have been identified. In Brevibacterium erythrogenes, branched alkanes are metabolized via a dicarboxylic acid pathway, which is distinct from the pathway used for normal alkanes and appears to be inducible. nih.gov Similarly, bacteria of the genus Alcanivorax are known to efficiently degrade branched alkanes. nih.gov Comparative transcriptomics of Dietzia sp. CN-3 grown on pristane revealed the induction of specific genes for alkane hydroxylation, demonstrating distinct metabolic adaptations for branched versus linear alkanes. mdpi.com
Key enzymes involved in these transformations include alkane hydroxylases (like the AlkB family) and cytochrome P450 monooxygenases. researchgate.netmdpi.com These enzymes exhibit varying substrate specificities, allowing different microbes to target a range of hydrocarbon structures. mdpi.com The oxidation of a branched alkane like 2-methylhexane (B165397) could thus be initiated at various points, leading to a cascade of intermediates, including alcohols, aldehydes, and ketones like this compound.
Volatile Organic Compound (VOC) Profiling in Biological Systems
The identification of specific microbial VOCs can serve as a non-invasive method for detecting and differentiating microorganisms. nih.govmaastrichtuniversity.nl This involves capturing and analyzing the mixture of volatile compounds present in the gaseous phase above a biological sample, a technique broadly known as volatilomics.
A primary technique for analyzing microbial VOCs is headspace analysis, which samples the air or gas surrounding a sample where volatile compounds have accumulated. nih.govresearchgate.net A highly effective and widely used method is Headspace Solid-Phase Microextraction (HS-SPME). rsc.org In HS-SPME, a fused silica fiber coated with a specific stationary phase is exposed to the headspace of a sample. The volatile compounds adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com
Following extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying the individual VOCs. nih.gov
Gas Chromatography (GC): The mixture of desorbed VOCs is vaporized and carried by an inert gas through a long, thin column. Compounds are separated based on their physicochemical properties, such as boiling point and polarity, which dictate their interaction with the column's stationary phase. researchgate.net This results in different retention times for each compound.
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented into a predictable pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against extensive spectral libraries for definitive identification. mdpi.comnih.gov
This HS-SPME-GC-MS approach has been successfully used to generate specific VOC profiles for various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net Studies have shown that different species, and even different strains within a species, produce distinct VOC profiles, allowing for their differentiation. nih.govfrontiersin.org For example, long-chain ketones have been identified as major VOCs produced by some strains of S. epidermidis. frontiersin.org
Table 2: Common Microbial VOCs Identified by Headspace GC-MS
| Compound Class | Example Compound(s) | Producing Organism(s) (Example) | Reference |
| Alkenes | 1-Undecene | Pseudomonas aeruginosa | frontiersin.org |
| Ketones | 3-Octanone | Fungal Isolates | rsc.org |
| Alcohols | 1-Octen-3-ol, 2-Undecanol | Fungal Isolates, P. aeruginosa | rsc.orgfrontiersin.org |
| Carboxylic Acids | 2-Methylbutanoic acid, 3-Methylbutanoic acid | Staphylococcus epidermidis | frontiersin.org |
| Sulfur Compounds | Dimethyl disulfide | Pseudomonas aeruginosa | frontiersin.org |
The datasets generated by GC-MS analysis of microbial VOCs are vast and complex, often containing hundreds of compounds with varying concentrations. Extracting meaningful biological information from this data requires the use of advanced statistical methods known as chemometrics. bohrium.com Chemometrics applies multivariate data analysis to reveal the intrinsic structure and patterns within the data. researchgate.net
Two main categories of chemometric techniques are used:
Unsupervised Methods: These methods are used to explore the natural groupings and patterns within the data without prior knowledge of the sample classes. Principal Component Analysis (PCA) is the most common unsupervised technique. PCA reduces the dimensionality of the complex dataset by transforming the original variables (e.g., peak areas of hundreds of VOCs) into a smaller set of new, uncorrelated variables called principal components. bohrium.com When the data is plotted along these principal components, samples with similar VOC profiles cluster together, allowing for visual discrimination between different microbial species or strains. nih.govresearchgate.net
Supervised Methods: These techniques use prior knowledge of the sample classes (e.g., which samples are from E. coli and which are from S. aureus) to build a predictive model. This model can then be used to classify unknown samples. Examples include Partial Least Squares-Discriminant Analysis (PLS-DA) and Linear Discriminant Analysis (LDA). bohrium.com
Studies have demonstrated the power of these methods. For instance, Analysis of Variance-Principal Component Analysis (ANOVA-PCA), a hybrid approach, has been used to identify the specific VOCs that differ significantly between various microorganisms, enabling the characterization of unique VOC profiles for each species. nih.govresearchgate.net By applying these chemometric tools, researchers can effectively sift through complex VOC data to identify biomarkers and recognize patterns indicative of specific microbial metabolic states. researchgate.net
Future Directions and Emerging Research Avenues for 2 Methylhexane 3,4 Dione
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-methylhexane-3,4-dione is expected to move beyond traditional methods towards more efficient and environmentally benign processes. Research will likely focus on green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials.
Key research avenues include:
Catalytic Cascade Reactions: Developing one-pot cascade processes is a significant goal for improving synthetic efficiency. A potential route could involve a methodology similar to the synthesis of other α-diketones, which uses a bifunctional iron nanocomposite catalyst with hydrogen peroxide as a green oxidant in water. rsc.org This approach combines multiple reaction steps without isolating intermediates, saving time and resources.
Continuous Flow Synthesis: Continuous flow manufacturing offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. The oxidation of corresponding alkynes using potassium permanganate (B83412) (KMnO4) in a continuous flow system has been demonstrated for various 1,2-diketone derivatives and could be adapted for this compound. rsc.org
Oxidation of Epoxides: A novel catalytic system using Bi(0)–Cu(OTf)2 for the selective one-pot oxidation of 1,2-disubstituted epoxides to α-diketones under molecular oxygen presents another sustainable pathway. rsc.org Applying this to the epoxide precursor of this compound could provide a highly selective and efficient route.
Gold-Catalyzed Hydration: The regioselective hydration of ynones catalyzed by a simple gold(I) system at room temperature has been shown to be effective for producing various 1,3-diketones and could be explored for its applicability to α-diketone synthesis. researchgate.net
Table 1: Potential Sustainable Synthetic Routes for this compound
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Iron Nanocomposite Catalysis | One-pot cascade process in water; uses H₂O₂ as oxidant. rsc.org | Environmentally friendly (water solvent), high atom economy, catalyst stability. rsc.org |
| Continuous Flow Oxidation | Oxidation of alkyne precursors using KMnO₄ in a flow reactor. rsc.org | Enhanced safety, precise control, easy scalability, improved yield. rsc.org |
| Catalytic Epoxide Oxidation | Bi(0)–Cu(OTf)₂ catalyzed oxidation with molecular oxygen. rsc.org | High selectivity, use of molecular oxygen as an oxidant. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. For a less-studied compound like this compound, these computational tools can bridge knowledge gaps and accelerate research significantly.
Future applications in this area include:
Retrosynthesis Prediction: AI-driven retrosynthesis can automatically learn from vast chemical reaction datasets to propose optimal synthetic routes for a target molecule. engineering.org.cn This would be invaluable for designing efficient pathways to this compound and its derivatives without relying on predefined rules or extensive experimentation. engineering.org.cnmi-6.co.jp
Reaction Outcome and Rate Prediction: ML models, particularly graph neural networks (GNNs), can predict the products, yields, and selectivity of chemical reactions by analyzing molecular structures and conditions. chemeurope.comeurekalert.orgijsea.com This technology could be used to screen various potential synthetic reactions for this compound, identifying the most promising candidates for laboratory investigation. chemeurope.comeurekalert.org These models can learn from molecular features to forecast how reactants will interact and what intermediates will form. ijsea.com
Optimization of Reaction Conditions: AI algorithms can analyze complex datasets to identify the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of this compound, streamlining a process that is traditionally resource-intensive. ijsea.com
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Generates synthetic pathways by working backward from the target molecule. engineering.org.cn | Accelerates the design of novel and efficient syntheses. |
| Reaction Prediction | Forecasts reaction products and selectivity using deep learning models like GNNs. mi-6.co.jpijsea.com | Reduces trial-and-error experimentation; explores novel chemical transformations. mi-6.co.jp |
| Kinetic Modeling | Predicts reaction rate constants based on molecular descriptors and conditions. ijsea.com | Optimizes industrial processes and provides deeper mechanistic insights. ijsea.com |
Exploration of New Catalytic Applications and Material Science Contributions
The dual carbonyl functionality of α-diketones like this compound makes them versatile building blocks for complex molecules and functional materials. Future research will likely exploit these reactive sites in novel ways.
Novel Catalytic Transformations:
Photoredox Catalysis: Visible-light-driven photoredox catalysis has been used to activate the C=O bonds of α-diketones for reactions like the Wolff rearrangement, providing a metal-free and mild route to valuable products such as β-lactams. wiley.com Investigating the behavior of this compound in such systems could unlock new synthetic capabilities.
Chemodivergent Annulations: Research has shown that α-diketones can undergo chemodivergent annulations with other reagents to form a variety of structurally diverse and biologically important scaffolds. researchgate.net Exploring these reaction pathways with this compound could lead to the rapid construction of novel heterocyclic compounds.
Regioselective Reductions: The ability to selectively reduce one of the two carbonyl groups in an unsymmetrical α-diketone is a synthetic challenge. Recent methods using visible-light photoredox catalysis have achieved unique regioselectivity in the hydrodeoxygenation of α-diketones. acs.org Applying this to this compound could provide controlled access to valuable mono-ketone synthons.
Contributions to Material Science:
Fluorescent Materials: Derivatives of α-diketones, such as 2-hydroxyfuran-3(2H)-ones, have been shown to exhibit promising photophysical properties, including green luminescence and aggregation-induced emission. researchgate.net This suggests that this compound could serve as a precursor for new fluorescent materials with potential applications in sensing or imaging.
Polymers for Organic Electronics: Dione-containing monomers, such as thieno[3,4-c]pyrrole-4,6-dione, have been used to create alternating copolymers for bulk heterojunction solar cells, achieving high power conversion efficiencies. acs.org The structural features of this compound could be incorporated into novel polymers for applications in organic photovoltaics or other electronic devices.
Table 3: Emerging Catalytic and Material Science Applications
| Research Area | Specific Application | Rationale based on α-Diketone Chemistry |
|---|---|---|
| Catalysis | Synthesis of β-Lactams | Via photoredox-catalyzed Wolff rearrangement. wiley.com |
| Construction of Heterocycles | Through phosphine-catalyzed chemodivergent annulations. researchgate.net | |
| Selective Mono-reduction | Using regioselective visible-light hydrodeoxygenation. acs.org | |
| Material Science | Fluorescent Probes | Derivatives of α-diketones can form highly luminescent compounds. researchgate.net |
| Organic Solar Cells | Dione-containing monomers are effective in push-pull polymers for photovoltaics. acs.org |
Interdisciplinary Research with Bio- and Nanoscience Fields
The intersection of chemistry with biology and nanoscience opens up new frontiers for the application of specific molecules. Future research on this compound could be highly impactful in these interdisciplinary areas.
Bioscience Applications:
Biomarker Discovery: Small volatile organic compounds (VOCs), including ketones and diketones, are increasingly studied as potential non-invasive biomarkers for diagnosing diseases such as cancer. wiley.commdpi.com Research could investigate whether this compound is present in biological matrices and if its levels correlate with specific pathological conditions.
Flavor and Fragrance Chemistry: Diketones are known contributors to the flavor and aroma profiles of various foods. mdpi.com For instance, 3-methylnonane-2,4-dione (B147431) is noted for its intense straw-like and fruity flavor. nih.gov The sensory properties of this compound could be evaluated for applications in the food and fragrance industry.
Bioactive Compound Synthesis: The α-diketone motif is a key synthon for building more complex molecules. A related compound, 1-(furan-2-yl)-2-methylhexane-1,3-dione, is being explored for its potential antibacterial properties. smolecule.com This suggests that this compound could serve as a starting point for the synthesis of new derivatives with potential therapeutic activity.
Nanoscience Applications:
Nanocatalysis: The synthesis of α-diketones can be enhanced through the use of nanocatalysts, such as the bifunctional iron nanocomposite mentioned previously. rsc.org Future work could focus on designing more efficient and selective nanocatalysts for the production of this compound.
Self-Assembled Nanostructures: The structure of this compound may allow it to participate in the formation of self-assembled monolayers or other nanostructures on surfaces, a key area of research in nanoscience. wikipedia.org
Functional Nanomaterials: As a versatile chemical building block, this compound could be incorporated into the synthesis of functional nanomaterials. This aligns with the goals of interdisciplinary research centers that combine expertise in chemistry, physics, and engineering to create novel materials and devices. wikipedia.orggatech.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
